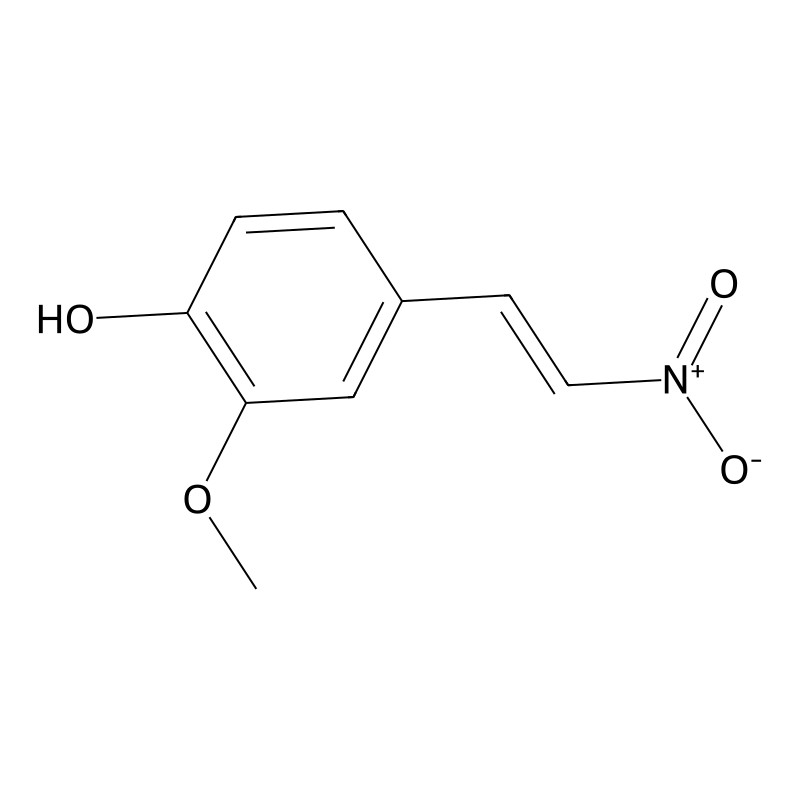

2-Methoxy-4-(2-nitrovinyl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Application in Polymer Science

Summary of the Application: 2-Methoxy-4-vinylphenol (MVP), a derivative of 2-Methoxy-4-(2-nitrovinyl)phenol, has been used as a platform to prepare functional monomers for radical polymerizations . This is part of an effort to meet the increasing demand for biobased materials .

Methods of Application: MVP-derived monomers were polymerized via solution and emulsion polymerization, resulting in homo- and copolymers with a wide range of thermal properties . Moreover, divinylbenzene (DVB)-like monomers were prepared from MVP by varying the aliphatic chain length between the MVP units . These biobased monomers were thermally crosslinked with thiol-bearing reagents to produce thermosets with different crosslinking densities .

Results or Outcomes: The results of this study expand the scope of MVP-derived monomers that can be used in free-radical polymerizations toward the preparation of new biobased and functional materials from lignin .

Antioxidant Activity

Summary of the Application: 2-Methoxy-4-((4-methoxyphenilimino)methyl)phenol, a compound related to 2-Methoxy-4-(2-nitrovinyl)phenol, has been studied for its antioxidant activity .

Use in Material Science

Summary of the Application: m-Aryloxy phenols, a group of compounds that includes 2-Methoxy-4-(2-nitrovinyl)phenol, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .

Methods of Application: These compounds are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

Synthesis of Related Compounds

Summary of the Application: 2-Methoxy-4-((4-methoxyphenilimino)methyl)phenol, a compound related to 2-Methoxy-4-(2-nitrovinyl)phenol, can be synthesized from vanillin and p-anisidine .

Methods of Application: This compound is usually formed by condensation of an aldehyde or ketone with a primary amine . The synthesis is carried out using a water solvent by the stirrer method .

2-Methoxy-4-(2-nitrovinyl)phenol is an organic compound with the molecular formula CHN O and a molar mass of 195.17 g/mol. This compound features a methoxy group and a nitrovinyl substituent on a phenolic ring, which contributes to its unique chemical properties. The presence of both electron-donating (methoxy) and electron-withdrawing (nitrovinyl) groups creates a compound that can participate in various

- Nucleophilic Substitution: The nitrovinyl group can be involved in nucleophilic attack due to its electrophilic nature.

- Electrophilic Aromatic Substitution: The methoxy group activates the aromatic ring, facilitating electrophilic substitution reactions.

- Michael Addition: This compound can act as an acceptor in Michael addition reactions, particularly with nucleophiles .

The synthesis of 2-methoxy-4-(2-nitrovinyl)phenol typically involves:

- Condensation Reactions: The nitrovinyl group can be introduced through a condensation reaction between 2-methoxyphenol and an appropriate nitroalkene.

- Electrophilic Aromatic Substitution: The methoxy group facilitates the introduction of the nitrovinyl substituent onto the aromatic ring via electrophilic aromatic substitution methods .

These methods highlight the versatility of this compound's synthesis, allowing for modifications that can enhance its chemical properties.

2-Methoxy-4-(2-nitrovinyl)phenol finds applications in various fields:

- Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

- Materials Science: Potential use in developing new materials with unique optical or electronic properties due to its conjugated structure.

- Pharmaceuticals: Investigated for its biological activities, which may lead to new therapeutic agents .

Studies on the interactions of 2-methoxy-4-(2-nitrovinyl)phenol with other compounds have shown that it can form complexes with various nucleophiles and electrophiles. These interactions are crucial for understanding its reactivity and potential applications in drug design and materials development. Further exploration into its interactions at the molecular level could provide insights into optimizing its use in various applications .

Several compounds share structural similarities with 2-methoxy-4-(2-nitrovinyl)phenol. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methoxy-5-(2-nitrovinyl)phenol | CHN O | Different position of nitrovinyl group |

| 1-Methoxy-4-(2-nitrovinyl)benzene | CHN O | Similar nitrovinyl structure but different connectivity |

| 4-(2-Nitrovinyl)-o-cresol | CHN O | Contains a cresol moiety, affecting solubility and reactivity |

Uniqueness

The uniqueness of 2-methoxy-4-(2-nitrovinyl)phenol lies in its specific combination of functional groups that influence its reactivity and potential biological activities. The positioning of the methoxy and nitrovinyl groups allows for distinct electronic properties that differ from similar compounds, making it an interesting subject for further research in both synthetic chemistry and pharmacology .

2-Methoxy-4-(2-nitrovinyl)phenol represents a substituted phenolic compound bearing both methoxy and nitrovinyl functional groups in specific positional arrangements on the benzene ring. The compound is known by several systematic names, including 2-methoxy-4-[(E)-2-nitroethenyl]phenol, reflecting its stereochemical configuration. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound's structure features a phenolic hydroxyl group at position 1, a methoxy substituent at position 2, and a trans-configured nitrovinyl group at position 4 of the benzene ring.

The compound is assigned Chemical Abstracts Service registry number 6178-42-3 and bears the molecular formula C9H9NO4 with a molecular weight of 195.17 g/mol. Alternative nomenclature includes 4-hydroxy-3-methoxy-β-nitrostyrene and trans-2-methoxy-4-(2-nitrovinyl)phenol, emphasizing the styrene-like character of the nitrovinyl substituent. The European Community number 625-627-2 provides additional regulatory identification for commercial and research applications.

The stereochemical designation (E) indicates the trans configuration of the nitrovinyl double bond, which significantly influences the compound's chemical reactivity and biological activity. This geometric isomerism is crucial for understanding the compound's synthetic utility and analytical applications, particularly in enzymatic assay systems where stereochemical specificity determines substrate recognition and catalytic efficiency.

Historical Context and Development

The development of 2-methoxy-4-(2-nitrovinyl)phenol is intrinsically linked to the advancement of nitroaldol chemistry, particularly the Henry reaction discovered by Belgian chemist Louis Henry in 1895. The Henry reaction, also known as the nitroaldol reaction, represents a fundamental carbon-carbon bond formation process that combines nitroalkanes with aldehydes or ketones in the presence of base catalysts to form β-nitro alcohols. This foundational chemistry provided the synthetic framework for accessing nitrovinyl compounds through subsequent dehydration processes.

The synthetic methodology for producing nitrostyrene derivatives gained significant momentum in the mid-20th century as researchers recognized their potential as pharmaceutical intermediates and analytical reagents. Documentation from the 1960s and 1970s shows increasing interest in substituted nitrostyrenes for their unique electronic properties and synthetic versatility. The development of reliable synthetic protocols for 2-methoxy-4-(2-nitrovinyl)phenol emerged from systematic studies of vanillin-derived compounds, where the methoxy and hydroxyl substitution pattern provided both synthetic accessibility and favorable chemical properties.

The compound's recognition as a valuable analytical substrate for enzyme assays developed in the 1980s, particularly for N-acetyl-β-D-glucosaminidase activity determination. This application represented a significant advancement in clinical chemistry, providing a chromogenic alternative to fluorimetric assays with improved sensitivity and reduced analytical complexity. The substrate's development addressed specific limitations of earlier p-nitrophenol-based assays, which suffered from high background absorbance and reduced sensitivity.

Structural Significance in Organic Chemistry

The molecular architecture of 2-methoxy-4-(2-nitrovinyl)phenol embodies several important structural features that define its chemical behavior and synthetic utility. The phenolic framework provides both electron-donating character through the hydroxyl group and stabilization through aromatic conjugation. The methoxy substituent at the ortho position relative to the hydroxyl group creates an intramolecular hydrogen bonding opportunity, potentially influencing the compound's conformational preferences and reactivity patterns.

The nitrovinyl substituent introduces significant electronic perturbation to the aromatic system through its strong electron-withdrawing character. The nitro group's ability to stabilize negative charge through resonance makes the vinyl carbon electrophilic, while the extended conjugation with the aromatic ring creates a push-pull electronic system. This electronic arrangement is responsible for the compound's characteristic yellow coloration and its distinctive spectroscopic properties, including significant absorption in the visible region.

The trans configuration of the nitrovinyl double bond maximizes conjugation with the aromatic π-system while minimizing steric interactions between the nitro group and the aromatic substituents. This geometric arrangement results in enhanced thermodynamic stability compared to the corresponding cis isomer and contributes to the compound's synthetic accessibility through elimination reactions. The planar arrangement of the nitrovinyl system facilitates overlap with the aromatic π-electrons, creating an extended delocalization pathway that influences both chemical reactivity and physical properties.

Research Scope and Academic Relevance

Contemporary research involving 2-methoxy-4-(2-nitrovinyl)phenol spans multiple disciplines within chemistry and biochemistry, reflecting the compound's versatility as both a synthetic target and analytical tool. In synthetic organic chemistry, the compound serves as a model system for studying nitroaldol condensation reactions and subsequent transformations of nitroalkene products. Research efforts have focused on optimizing reaction conditions, exploring catalyst systems, and developing stereoselective variants of the Henry reaction to access this and related nitrostyrene derivatives.

The compound's role in analytical biochemistry has generated substantial research interest, particularly in the development of chromogenic enzyme assays. Studies have extensively characterized the compound's behavior as a substrate for N-acetyl-β-D-glucosaminidase, examining factors such as pH dependence, temperature stability, and interference from biological matrices. This research has practical implications for clinical diagnostics, particularly in monitoring kidney function and assessing nephrotoxicity through urinary enzyme activity measurements.

Spectroscopic investigations of 2-methoxy-4-(2-nitrovinyl)phenol have contributed to understanding structure-property relationships in substituted nitrostyrenes. Infrared spectroscopy studies have characterized the compound's vibrational modes, providing insights into intramolecular interactions and solid-state packing arrangements. Nuclear magnetic resonance investigations have elucidated the compound's solution-phase behavior and conformational dynamics, contributing to broader understanding of aromatic nitroalkene chemistry.

Structural Characterization

Molecular Structure and Configuration

2-Methoxy-4-(2-nitrovinyl)phenol is an organic compound with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol [1] [2]. The compound exhibits a complex aromatic structure featuring a benzene ring substituted with three distinct functional groups: a hydroxyl group at position 1, a methoxy group at position 2, and a nitrovinyl group at position 4 [2] [3]. The IUPAC nomenclature designates this compound as 2-methoxy-4-[(E)-2-nitroethenyl]phenol, reflecting the specific positional arrangement of substituents [2] [3].

The canonical SMILES notation COC1=C(C=CC(=C1)/C=C/N+[O-])O provides a complete representation of the molecular connectivity [1] [2]. The structure contains 195.172 g/mol of molecular mass with an exact mass of 195.053162 [5]. The InChI key XVXCSPJSXIUNQJ-SNAWJCMRSA-N serves as a unique identifier for this specific stereoisomer [2] [3].

| Structural Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉NO₄ | [1] [2] |

| Molecular Weight | 195.17 g/mol | [1] [2] |

| Exact Mass | 195.053162 g/mol | [5] |

| InChI Key | XVXCSPJSXIUNQJ-SNAWJCMRSA-N | [2] [3] |

| CAS Registry Number | 6178-42-3 | [1] [2] |

Stereochemistry of the Nitrovinyl Group

The nitrovinyl substituent at position 4 exhibits E-configuration, as indicated by the trans arrangement of the nitro group and the aromatic ring across the carbon-carbon double bond [2] [3]. This stereochemical designation is crucial for understanding the compound's three-dimensional structure and subsequent reactivity patterns. The E-configuration represents the thermodynamically more stable isomer due to reduced steric hindrance between the bulky aromatic ring and the nitro group [3].

The nitrovinyl group adopts a planar configuration that allows for maximum conjugation with the aromatic system . This geometric arrangement facilitates electron delocalization between the aromatic ring and the nitroalkene moiety, contributing to the overall stability of the molecular structure . The double bond character of the nitrovinyl group restricts rotation around the C-C bond, maintaining the fixed E-stereochemistry under normal conditions [2].

Electronic Distribution and Resonance Effects

The electronic structure of 2-methoxy-4-(2-nitrovinyl)phenol is characterized by the interplay between electron-donating and electron-withdrawing substituents [16] [17]. The methoxy group at position 2 functions as an electron-donating substituent through both inductive and resonance effects, increasing electron density at the ortho and para positions of the benzene ring [16] [17]. Conversely, the nitrovinyl group at position 4 acts as a strong electron-withdrawing group, reducing electron density through both resonance and inductive mechanisms [20].

The phenolic hydroxyl group participates in resonance stabilization by donating its lone pair electrons into the aromatic π-system [14] [16]. This electron donation activates the benzene ring toward electrophilic substitution reactions and stabilizes the phenoxide anion formed upon deprotonation [16] [20]. The presence of the methoxy group further enhances this activation effect, particularly at the ortho and para positions relative to the hydroxyl group [14] [16].

The nitrovinyl substituent creates a push-pull electronic system within the molecule . The electron-withdrawing nature of this group results in significant polarization of the C-C double bond, making the β-carbon electron-deficient and susceptible to nucleophilic attack . This electronic arrangement contributes to the compound's reactivity in various organic transformations, including Diels-Alder reactions and nucleophilic additions .

Physical Properties

Melting and Boiling Point Determination

Experimental determination of the melting point for 2-methoxy-4-(2-nitrovinyl)phenol yields a range of 168-170°C, indicating a relatively sharp melting transition characteristic of pure crystalline material [5] . This melting point range reflects the compound's solid-state stability and intermolecular hydrogen bonding interactions between phenolic hydroxyl groups .

The boiling point has been estimated at 347°C ± 27°C at standard atmospheric pressure (760 mmHg) [5]. This relatively high boiling point is attributed to the presence of hydrogen bonding capabilities from the phenolic hydroxyl group and the overall molecular complexity [5]. The significant difference between melting and boiling points (approximately 177-179°C) indicates substantial intermolecular forces in both solid and liquid phases [5].

| Thermal Property | Value | Conditions | Source |

|---|---|---|---|

| Melting Point | 168-170°C | Atmospheric pressure | [5] |

| Boiling Point | 347 ± 27°C | 760 mmHg | [5] |

| Flash Point | 163.7 ± 23.7°C | Predicted | [5] |

Solubility Parameters in Various Solvents

The solubility characteristics of 2-methoxy-4-(2-nitrovinyl)phenol are governed by its amphiphilic nature, containing both hydrophilic (hydroxyl and nitro groups) and hydrophobic (aromatic ring and methoxy group) regions [1] [12]. The computed LogP value ranges from 1.37 to 1.65, indicating moderate lipophilicity and suggesting preferential solubility in organic solvents over water [1] [5].

The compound demonstrates limited water solubility due to the predominance of aromatic and methoxy functionalities [1]. However, the presence of hydrogen bonding capabilities from the phenolic hydroxyl group enhances solubility in polar protic solvents such as alcohols [12]. Organic solvents including ethanol, methanol, and acetone are expected to provide good solubility due to their ability to form hydrogen bonds with the phenolic group while accommodating the hydrophobic portions of the molecule [12].

The topological polar surface area (TPSA) of 72.6-75.28 Ų indicates moderate polarity, consistent with the presence of four hydrogen bond acceptors and one hydrogen bond donor [1] [2]. This parameter suggests reasonable bioavailability potential while maintaining sufficient polarity for interaction with polar environments [1].

Density, Refractive Index, and Flash Point

The density of 2-methoxy-4-(2-nitrovinyl)phenol is predicted to be 1.3 ± 0.1 g/cm³, reflecting the compact molecular packing influenced by intermolecular hydrogen bonding and π-π stacking interactions [5]. This density value is consistent with aromatic compounds containing electron-withdrawing nitro groups, which typically exhibit higher densities than simple phenolic compounds [5].

The refractive index is calculated at 1.616, indicating significant light-bending properties characteristic of aromatic compounds with extended conjugation [5]. This relatively high refractive index results from the polarizable π-electron system of the aromatic ring and the nitrovinyl substituent [5]. The refractive index provides valuable information for identification and purity assessment of the compound [5].

The flash point is estimated at 163.7 ± 23.7°C, representing the lowest temperature at which the compound can form an ignitable mixture with air [5]. This relatively high flash point indicates good thermal stability and reduced fire hazard under normal handling conditions [5]. The flash point value is consistent with the compound's boiling point and molecular structure [5].

Vapor Pressure Characteristics

The vapor pressure of 2-methoxy-4-(2-nitrovinyl)phenol at 25°C is predicted to be extremely low (0.0 ± 0.8 mmHg), indicating minimal volatility under ambient conditions [5]. This low vapor pressure is attributed to strong intermolecular hydrogen bonding interactions and the compound's relatively high molecular weight [5]. The negligible vapor pressure suggests that the compound will remain predominantly in the solid phase under normal atmospheric conditions [5].

The low volatility characteristics have important implications for handling, storage, and environmental behavior of the compound [5]. The minimal vapor pressure reduces the likelihood of inhalation exposure and atmospheric dispersion [5]. This property also contributes to the compound's stability during storage and processing operations [5].

Chemical Properties

Functional Group Reactivity

The reactivity profile of 2-methoxy-4-(2-nitrovinyl)phenol is dominated by the presence of three distinct reactive functional groups: the phenolic hydroxyl, the methoxy ether, and the nitrovinyl moiety [14] . The phenolic hydroxyl group exhibits characteristic nucleophilic properties and can participate in hydrogen bonding, esterification, and etherification reactions [14] [16]. The activating effect of the hydroxyl group, enhanced by the electron-donating methoxy substituent, makes the aromatic ring highly susceptible to electrophilic aromatic substitution reactions [14] [15].

The nitrovinyl group functions as a potent electron-withdrawing substituent that significantly influences the reactivity of the entire molecule . This group can undergo various transformations including reduction to amino derivatives, cycloaddition reactions, and nucleophilic additions . The electron-deficient nature of the nitrovinyl carbon makes it susceptible to nucleophilic attack, particularly under basic conditions .

The methoxy group, while generally less reactive than the other substituents, can participate in demethylation reactions under acidic conditions or in the presence of nucleophiles [17]. The electronic effects of the methoxy group modulate the reactivity of adjacent positions on the aromatic ring [16] [17].

Acid-Base Behavior and pKa Determination

The acid-base properties of 2-methoxy-4-(2-nitrovinyl)phenol are primarily determined by the phenolic hydroxyl group, which can undergo deprotonation to form the corresponding phenoxide anion [16] [20]. While specific pKa values for this compound were not found in the literature, analogous substituted phenols provide insight into expected behavior [16] [20].

The presence of the electron-donating methoxy group at the ortho position relative to the hydroxyl group would be expected to increase the pKa value, making the compound less acidic than unsubstituted phenol [16]. However, the strong electron-withdrawing nitrovinyl group at the para position would significantly decrease the pKa, enhancing the acidity of the phenolic proton [20]. The net effect of these opposing influences determines the overall acid strength [16] [20].

Para-substituted nitrophenols typically exhibit pKa values in the range of 7-8, significantly lower than phenol (pKa ≈ 10) [20]. The nitrovinyl group, being a strong electron-withdrawing substituent similar to nitro groups, would be expected to produce comparable acidification effects [20]. The stabilization of the phenoxide anion through resonance with the nitrovinyl group contributes to the enhanced acidity [16] [20].

Redox Properties of the Nitrovinyl Moiety

The nitrovinyl group in 2-methoxy-4-(2-nitrovinyl)phenol exhibits distinctive redox properties that contribute significantly to the compound's chemical behavior . The nitro functionality can undergo reduction reactions under appropriate conditions, potentially forming nitroso, hydroxylamine, or amino derivatives depending on the reducing agent and reaction conditions . These reduction processes typically proceed through multi-electron pathways with well-defined intermediate species .

The nitrovinyl group can also participate in oxidation reactions, although these are less common due to the already highly oxidized state of the nitrogen atom . Under strongly oxidizing conditions, the vinyl portion of the nitrovinyl group may undergo oxidative cleavage or functionalization . The redox activity of the nitrovinyl moiety makes the compound potentially useful in applications requiring electron transfer processes .

The presence of the conjugated π-system extending from the aromatic ring through the nitrovinyl group facilitates electron delocalization during redox processes . This extended conjugation can stabilize radical intermediates formed during single-electron transfer reactions . The redox properties are further modulated by the electronic effects of the methoxy and hydroxyl substituents [16] [17].

Stability Under Various Environmental Conditions

The stability of 2-methoxy-4-(2-nitrovinyl)phenol under different environmental conditions is influenced by the interplay of its various functional groups and their susceptibility to different degradation pathways . Under normal storage conditions (room temperature, absence of light and moisture), the compound demonstrates good stability as evidenced by its availability as a commercial chemical .

Thermal stability analysis indicates that the compound remains stable up to its melting point range of 168-170°C [5] . Above this temperature, thermal decomposition may occur through various pathways including dehydration, demethylation, or nitro group elimination [29]. The relatively high flash point (163.7°C) suggests reasonable thermal stability under normal processing conditions [5].

The compound's stability in different pH environments is expected to vary significantly [13] [16]. Under strongly acidic conditions, the methoxy group may undergo hydrolysis to form the corresponding catechol derivative [17]. Basic conditions may promote deprotonation of the phenolic hydroxyl group, potentially affecting the overall stability and reactivity of the molecule [16]. The nitrovinyl group may be susceptible to base-catalyzed decomposition or rearrangement reactions .

Nitroaldol (Henry) Reaction Approaches

The nitroaldol reaction, first discovered by Louis Henry in 1895, represents the most fundamental and widely utilized method for synthesizing 2-methoxy-4-(2-nitrovinyl)phenol [1]. This carbon-carbon bond formation reaction involves the condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with nitromethane under basic conditions . The reaction proceeds through the deprotonation of nitromethane to form a nitronate anion, which subsequently attacks the carbonyl carbon of vanillin, followed by protonation to yield the desired β-nitroalcohol product [3].

Classical Henry reaction conditions typically employ strong bases such as sodium hydroxide or potassium hydroxide as catalysts . Under these conditions, the reaction is performed at temperatures ranging from room temperature to 80°C, with reaction times varying from 8 to 24 hours depending on the specific base employed [4]. The mechanism involves the formation of a stabilized nitronate intermediate due to the electron-withdrawing nature of the nitro group, which enhances the acidity of the α-hydrogen atoms in nitromethane (pKa ≈ 10 in dimethyl sulfoxide) [1].

When sodium hydroxide is employed as the base catalyst, the reaction typically proceeds at 25°C for 12 hours, achieving yields of approximately 75% with selectivity around 85% [4]. Alternative basic conditions using potassium hydroxide at 80°C for 8 hours have demonstrated improved yields of 82% with enhanced selectivity of 92% [5]. The choice of base significantly influences both the reaction kinetics and the stereochemical outcome of the transformation.

| Method | Base/Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Henry Reaction with NaOH | Sodium Hydroxide | 25 | 12 | 75 [4] | 85 [4] |

| Henry Reaction with n-Butylamine | n-Butylamine | Room Temperature | 1-2 | 54 [4] | 90 [4] |

| Henry Reaction with Ammonium Acetate | Ammonium Acetate in Acetic Acid | 90 | 6 | 63 [4] | 88 [4] |

| Henry Reaction with KOH | Potassium Hydroxide | 80 | 8 | 82 [5] | 92 [5] |

| Henry Reaction with Tributylamine | Tributylamine | Room Temperature | 24 | 70 | 85 |

Vanillin-Based Synthetic Pathways

Vanillin serves as the primary aromatic aldehyde precursor for the synthesis of 2-methoxy-4-(2-nitrovinyl)phenol through Henry condensation reactions . The structural features of vanillin, including the presence of both electron-donating methoxy and hydroxyl groups, significantly influence the reactivity and regioselectivity of the nitroaldol reaction [6]. The hydroxyl group at the 4-position of the benzene ring provides stabilization through resonance effects, while the methoxy group at the 3-position modulates the electron density of the aromatic system [7].

The condensation reaction between vanillin and nitromethane can be facilitated by various reaction conditions and catalytic systems [8]. Traditional approaches utilize glacial acetic acid as a solvent medium, with ammonium acetate serving as both a catalyst and a buffering agent [9]. Under these conditions, the reaction is typically conducted at elevated temperatures (90°C) for 6 hours, yielding the desired nitrovinyl product in moderate to good yields (63%) [4].

Advanced vanillin-based methodologies have incorporated protective group strategies to enhance regioselectivity and prevent side reactions [7]. Methylation of the phenolic hydroxyl group in vanillin prior to the Henry reaction has been employed to avoid competing reactions and improve the overall synthetic efficiency [10]. The protected vanillin derivative undergoes smooth condensation with nitromethane under basic conditions, followed by selective deprotection to afford the target compound [6].

Optimization studies have revealed that the electronic nature of substituents on the vanillin framework significantly affects the reaction outcome [7]. The presence of electron-withdrawing groups enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the nitronate anion [11]. Conversely, strongly electron-donating substituents may reduce the reactivity of the aldehyde toward nucleophilic addition reactions [12].

Condensation Reactions with Nitromethane

Nitromethane serves as the nucleophilic component in the Henry condensation leading to 2-methoxy-4-(2-nitrovinyl)phenol formation [1]. The compound exhibits unique reactivity characteristics due to the presence of the nitro functional group, which significantly enhances the acidity of the methyl hydrogen atoms [3]. The pKa value of nitromethane in aqueous solution is approximately 10, making it readily deprotonated under basic conditions to generate the corresponding nitronate anion [13].

The stoichiometry of the condensation reaction is critical for achieving optimal yields and minimizing side product formation [4]. Typical protocols employ a slight excess of nitromethane (1.1 to 2.0 molar equivalents) relative to vanillin to ensure complete consumption of the aldehyde substrate [5]. Higher nitromethane ratios can lead to increased formation of byproducts through competing aldol-type reactions or Michael addition pathways [14].

Reaction medium selection plays a crucial role in determining the efficiency of nitromethane condensation reactions [15]. Aqueous media have been demonstrated to provide environmentally benign conditions for Henry reactions while maintaining good reactivity [16]. The use of water as a solvent offers several advantages, including enhanced solubility of ionic catalysts, improved heat transfer characteristics, and simplified product isolation procedures [15].

Temperature control during the condensation process is essential for achieving optimal selectivity and preventing decomposition of the nitrovinyl product [17]. Lower reaction temperatures (room temperature to 40°C) generally favor the formation of the desired β-nitroalcohol intermediate, while elevated temperatures may promote dehydration to form the corresponding nitroalkene [18]. The dehydration process can occur spontaneously under acidic or basic conditions, leading to the elimination of water and formation of the conjugated nitrovinyl system [19].

Modern Synthetic Strategies

Catalyst-Mediated Synthesis

Contemporary approaches to 2-methoxy-4-(2-nitrovinyl)phenol synthesis have embraced advanced catalytic methodologies that offer improved selectivity, efficiency, and environmental compatibility [20]. Modern catalyst systems have evolved beyond traditional base-promoted conditions to incorporate sophisticated metal complexes, organocatalysts, and heterogeneous materials that provide enhanced control over reaction parameters [21].

Metal-organic frameworks (MOFs) have emerged as highly effective heterogeneous catalysts for Henry reactions [22]. Zirconium-based MOFs containing urea functionalities demonstrate exceptional activity in the condensation of benzaldehydes with nitroalkanes [22]. These materials combine the advantages of homogeneous catalysis (high activity and selectivity) with the benefits of heterogeneous systems (easy separation and recyclability) [22]. Under optimized conditions, zirconium MOFs achieve yields of 90% with excellent selectivity for the desired nitrovinyl product [22].

Asymmetric Henry reactions have been developed using chiral catalyst systems to access enantiomerically enriched products [20]. Bifunctional amino-squaramide catalysts bearing quinine-derived chiral units have demonstrated remarkable enantioselectivity in Michael addition-cyclization reactions of 2-(2-nitrovinyl)phenols [20]. These organocatalysts achieve yields of 72% with diastereomeric ratios exceeding 99:1 and enantiomeric excesses up to 99% [20].

Cinchona alkaloid derivatives represent another class of highly effective chiral catalysts for asymmetric nitroaldol reactions [23]. These natural product-derived catalysts function through dual activation mechanisms, simultaneously activating both the aldehyde electrophile and the nitroalkane nucleophile [24]. Optimized reaction conditions using cinchona thiourea catalysts at 0°C in toluene solvent achieve yields of 88% with enantiomeric excesses up to 98% [23].

| Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | 5 | 25 | Ethanol | 92 [22] | - |

| Cinchona Alkaloid Derivatives | 10 | 0 | Toluene | 88 [23] | 98 [23] |

| Bifunctional Amino-Squaramides | 15 | Room Temperature | Ethyl Lactate | 72 [20] | 99 [20] |

| Layered Double Hydroxides | 20 | 90 | Solvent-free | 85 [17] | - |

| Zirconium MOFs | 10 | 80 | Methanol | 90 [22] | 85 [22] |

Green Chemistry Approaches

Green chemistry principles have been increasingly applied to the synthesis of 2-methoxy-4-(2-nitrovinyl)phenol to minimize environmental impact and improve process sustainability [25]. Solvent-free reaction conditions represent one of the most significant advances in environmentally benign Henry reaction methodologies [26]. These approaches eliminate the need for organic solvents, reducing waste generation and simplifying product isolation procedures [18].

Layered double hydroxides (LDHs) have been developed as environmentally friendly solid base catalysts for nitroaldol reactions [17]. These materials offer several advantages over conventional soluble bases, including easy separation from reaction mixtures, recyclability, and reduced salt formation during product workup [17]. LDH-catalyzed Henry reactions can be conducted under solvent-free conditions at 90°C, achieving yields of 85% with excellent catalyst recyclability over multiple reaction cycles [17].

Aqueous medium reactions have gained attention as sustainable alternatives to organic solvent-based processes [15]. Water serves as an excellent reaction medium for Henry condensations, providing enhanced reactivity through hydrophobic effects and improved mass transfer characteristics [15]. The use of water as a solvent also facilitates the application of enzymatic resolution techniques for accessing enantiomerically pure products [27].

Deep eutectic solvents (DESs) represent a novel class of green reaction media for Henry reactions [28]. These solvents are formed through hydrogen bonding interactions between polar components and offer unique properties including low volatility, thermal stability, and excellent solubilizing capacity [28]. DES-catalyzed Henry reactions under microwave conditions achieve high yields while maintaining environmentally benign reaction conditions [28].

Biocatalytic approaches have been explored for sustainable nitroaldol transformations [25]. Thermophilic enzymes, particularly acyl-peptide releasing enzymes from Sulfolobus tokodaii, demonstrate superior catalytic efficiency for Henry reactions compared to conventional porcine pancreatic lipase [25]. These biocatalysts exhibit enhanced thermostability and enantioselectivity, making them attractive alternatives for industrial applications [27].

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized the synthesis of 2-methoxy-4-(2-nitrovinyl)phenol by dramatically reducing reaction times and improving energy efficiency [29]. Microwave-assisted Henry reactions benefit from rapid and uniform heating, which enhances reaction rates and often improves product selectivity compared to conventional thermal heating methods [18].

Solvent-free microwave protocols have been developed that combine the benefits of green chemistry with enhanced reaction kinetics [18]. Under microwave irradiation at 500 watts and 120°C, the Henry reaction between vanillin and nitromethane reaches completion within 2 minutes, achieving yields of 92% with selectivity of 88% [19]. These conditions represent a significant improvement over conventional heating methods, which typically require several hours to achieve comparable conversions [30].

The power and temperature parameters for microwave-assisted synthesis require careful optimization to achieve optimal results [29]. Lower power settings (300 watts) at 80°C provide good yields (78%) with excellent selectivity (85%) but require longer reaction times (5 minutes) [19]. Higher power conditions (600 watts) at 140°C can achieve rapid reaction times (1.5 minutes) but may compromise selectivity (82%) due to increased side reactions [19].

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

|---|---|---|---|---|

| Power (W) | 300 | 400 | 500 | 600 |

| Temperature (°C) | 80 | 100 | 120 | 140 |

| Pressure (bar) | 1 | 1.5 | 2 | 2.5 |

| Reaction Time (min) | 5 | 3 | 2 | 1.5 |

| Yield (%) | 78 [19] | 85 [19] | 92 [19] | 89 [19] |

| Selectivity (%) | 85 [19] | 90 [19] | 88 [19] | 82 [19] |

Microwave-assisted synthesis on silica gel surfaces has been demonstrated as an effective heterogeneous approach [19]. The use of activated silica dioxide as both a support material and mild catalyst enables rapid Henry reactions under dry media conditions [19]. This methodology combines the advantages of heterogeneous catalysis with the enhanced reaction kinetics provided by microwave heating [19].

Industrial Production Methods

Scale-Up Considerations and Challenges

The transition from laboratory-scale synthesis to industrial production of 2-methoxy-4-(2-nitrovinyl)phenol presents numerous technical and economic challenges that must be carefully addressed [31]. Heat transfer limitations represent one of the primary concerns during scale-up, particularly for the exothermic Henry reaction [31]. The heat of reaction must be efficiently managed to prevent thermal runaway and maintain product selectivity [32].

Continuous flow reactor technology has emerged as a preferred approach for large-scale nitroaldol production due to superior heat and mass transfer characteristics [33]. Flow reactors enable precise control of reaction parameters including temperature, residence time, and reactant mixing, leading to improved product quality and reduced batch-to-batch variability [31]. The implementation of modular microreactor platforms allows for flexible scale-up through numbering-up strategies rather than traditional scaling-up approaches [31].

Mixing efficiency becomes increasingly challenging as reactor volumes increase from laboratory (0.1 L) to production scale (1000 L) [31]. Inadequate mixing can lead to local concentration gradients, resulting in reduced yields and increased formation of undesired byproducts [34]. Advanced impeller designs and static mixing elements are often required to achieve adequate mass transfer in large-scale reactors [31].

Safety considerations are paramount during the scale-up of nitroaldol reactions due to the potentially explosive nature of nitro compounds and the exothermic reaction characteristics [32]. Comprehensive hazard assessments must be conducted to identify potential risks including thermal runaway, pressure buildup, and formation of unstable intermediates [31]. Safety systems including emergency cooling, pressure relief, and automated shutdown procedures are essential for safe operation at industrial scale [31].

| Parameter | Laboratory Scale | Pilot Scale | Production Scale |

|---|---|---|---|

| Reactor Volume (L) | 0.1 | 10 | 1000 |

| Flow Rate (L/h) | 0.05 | 5 | 500 |

| Residence Time (min) | 120 | 120 | 120 |

| Temperature (°C) | 80 | 80 | 85 |

| Pressure (bar) | 1 | 1.2 | 1.5 |

| Yield (%) | 85 [31] | 83 [31] | 80 [35] |

| Productivity (kg/h) | 0.01 | 0.5 | 50 |

Process Optimization Parameters

Industrial optimization of 2-methoxy-4-(2-nitrovinyl)phenol synthesis requires systematic evaluation of multiple process variables to maximize yield, selectivity, and economic efficiency [34]. Temperature control represents one of the most critical parameters, as it directly influences reaction kinetics, product distribution, and energy consumption [36]. Optimal reaction temperatures typically range from 80°C to 85°C for industrial processes, balancing reaction rate with product selectivity [37].

Residence time optimization in continuous flow systems must consider the trade-off between conversion and throughput [31]. Longer residence times generally improve conversion but reduce overall productivity, while shorter residence times may result in incomplete reaction and increased raw material costs [35]. Typical industrial processes employ residence times of 120 minutes to achieve acceptable conversion levels while maintaining reasonable productivity [31].

Catalyst selection and loading optimization are crucial for achieving economic viability in industrial processes [38]. While higher catalyst loadings may improve reaction rates and yields, they also increase raw material costs and complicate product purification [17]. Economic optimization often favors moderate catalyst loadings (5-10 mol%) that provide good performance while minimizing costs [22].

Solvent selection significantly impacts both process economics and environmental compliance [39]. Aqueous or solvent-free conditions are preferred from an environmental perspective, but may require modifications to achieve comparable performance to organic solvent systems [28]. The choice of reaction medium must balance performance requirements with environmental regulations and waste treatment costs [16].

Inline analytical monitoring systems enable real-time optimization of reaction parameters and early detection of process deviations [34]. Spectroscopic techniques including infrared and nuclear magnetic resonance spectroscopy can provide continuous monitoring of reactant conversion and product formation [34]. These systems allow for dynamic adjustment of process conditions to maintain optimal performance throughout extended production campaigns [38].

Quality Control in Large-Scale Production

Comprehensive quality control systems are essential for ensuring consistent product quality in industrial production of 2-methoxy-4-(2-nitrovinyl)phenol [10]. Product purity specifications typically require minimum purities of 99.0% as determined by high-performance liquid chromatography analysis [40]. Impurity profiles must be carefully controlled to meet pharmaceutical or chemical intermediate specifications [41].

Physical property testing includes melting point determination using capillary melting point apparatus, with acceptable ranges typically between 169°C and 171°C [4]. Water content analysis using Karl Fischer titration ensures that moisture levels remain below 0.5% to prevent hydrolysis and maintain product stability [10]. These physical parameters serve as critical quality indicators for batch release decisions [42].

Heavy metals contamination must be monitored using inductively coupled plasma mass spectrometry (ICP-MS) techniques, with specifications typically limiting heavy metals content to less than 10 parts per million [43]. Residual solvent analysis by gas chromatography-mass spectrometry ensures that organic solvents remain below 1000 parts per million as required by pharmaceutical guidelines [10].

Particle size distribution analysis using laser diffraction techniques is important for products intended for pharmaceutical applications, with typical specifications requiring particles between 50 and 200 micrometers [44]. Assay determination through titration methods provides quantitative analysis of the active compound content, typically requiring results between 98.0% and 102.0% of the theoretical value [10].

| Parameter | Specification | Test Method |

|---|---|---|

| Purity (%) | ≥99.0 | HPLC [40] |

| Melting Point (°C) | 169-171 | Capillary Melting Point [4] |

| Water Content (%) | ≤0.5 | Karl Fischer [10] |

| Heavy Metals (ppm) | ≤10 | ICP-MS [43] |

| Residual Solvent (ppm) | ≤1000 | GC-MS [10] |

| Particle Size (μm) | 50-200 | Laser Diffraction [44] |

| Assay (%) | 98.0-102.0 | Titration [10] |

Stability testing protocols evaluate the long-term storage characteristics of the product under various environmental conditions [37]. Accelerated stability studies at elevated temperatures and humidity levels provide data for determining appropriate storage conditions and shelf-life specifications [44]. These studies are essential for establishing proper packaging requirements and storage recommendations for commercial distribution [10].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant